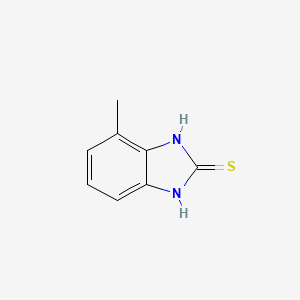

2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-

Description

2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- (CAS 27231-33-0) is a heterocyclic compound characterized by a benzimidazole core with a methyl group at the 4-position and a thione (C=S) group at the 2-position . It is structurally related to benzimidazole-2-thione derivatives, which are widely studied for their applications in rubber antioxidants, pharmaceuticals, and coordination chemistry. The compound’s zinc salt (CAS 61617-00-3) is commercially utilized as an antioxidant in natural and synthetic rubber production due to its ability to inhibit oxidative degradation .

Key properties include:

Properties

IUPAC Name |

4-methyl-1,3-dihydrobenzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-5-3-2-4-6-7(5)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDQCDDZBBZNIFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2067290 | |

| Record name | 2-Mercapto-4-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27231-33-0, 53988-10-6 | |

| Record name | 1,3-Dihydro-4-methyl-2H-benzimidazole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27231-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027231330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Mercaptomethylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053988106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27231-33-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Mercapto-4-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dihydro-4(or 5)-methyl-2H-benzimidazole-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary target of 4-methyl-1H-benzimidazole-2-thiol, also known as Methyl-2-mercaptobenzimidazole, is the corrosion process on various metals and alloys. It acts as a corrosion inhibitor for steels, pure metals like iron, aluminum, copper, zinc, and their alloys.

Mode of Action

Methyl-2-mercaptobenzimidazole interacts with its targets by forming a film on the metal surface, which protects the metal from corrosion. It acts as a mixed type inhibitor, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one. The inhibiting behavior appears as a consequence of the energetic effect and blocking of the active surface atoms, leading to the decrease of the surface concentration of the hydrogen ions and the increase of hydrogen evolution overpotential.

Pharmacokinetics

It is known that the compound exhibits excellent bioavailability, safety, and stability profiles.

Result of Action

The primary result of Methyl-2-mercaptobenzimidazole’s action is the reduction of corrosion on various metals and alloys. By forming a protective film on the metal surface, it decreases the rate of attack by the environment on metals.

Action Environment

The efficacy and stability of Methyl-2-mercaptobenzimidazole as a corrosion inhibitor are influenced by environmental factors such as the presence of corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions. It is effective in extremely aggressive, corrosive environments.

Biological Activity

2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNS

- Molecular Weight : Approximately 164.22 g/mol

- Structure : The compound features a benzimidazole core substituted with a thione group (–C=S) and a methyl group at the fourth position. This unique configuration influences both its chemical reactivity and biological activity.

1. Antioxidant Activity

Research indicates that derivatives of benzimidazole-2-thione possess significant antioxidant properties. The thione functionality is believed to enhance the compound's ability to scavenge free radicals, which can mitigate oxidative stress in biological systems.

2. Antimicrobial and Antifungal Properties

Studies have shown that 2H-benzimidazole-2-thione exhibits notable antimicrobial activity against various pathogens. Its derivatives have demonstrated significant inhibitory effects on bacteria and fungi, suggesting potential applications in pharmaceuticals .

3. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Some derivatives have been shown to inhibit pro-inflammatory cytokines, indicating their potential as therapeutic agents in inflammatory diseases .

4. Interaction with Metal Ions

The ability of benzimidazole-2-thione derivatives to form complexes with metal ions adds another layer to their biological activity. This property could be relevant in studies involving metal-related biological processes or the development of chelating agents.

The mechanism by which 2H-benzimidazole-2-thione exerts its effects involves interactions with various enzymes and cofactors within metabolic pathways. These interactions can modulate metabolic fluxes, influencing both pharmacokinetics and pharmacodynamics of related compounds .

Synthesis Methods

Several synthesis methods for 2H-benzimidazole-2-thione have been developed, including:

- Condensation Reactions : Utilizing carbon disulfide in the presence of nucleophiles.

- Cyclization Reactions : Involving various substrates to yield diverse derivatives.

These methods significantly impact the yield and type of products formed, with variations in nucleophile size leading to different outcomes.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various benzimidazole derivatives, 2H-benzimidazole-2-thione was found to exhibit substantial activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, indicating its potential as an alternative therapeutic agent .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of this compound demonstrated that it significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) in vitro. This suggests a promising role in managing inflammatory conditions such as arthritis .

Comparative Analysis

| Property | 2H-Benzimidazole-2-thione | Similar Compounds |

|---|---|---|

| Antioxidant Activity | High | Moderate |

| Antimicrobial Activity | Significant | Variable |

| Anti-inflammatory Activity | Present | Limited |

| Metal Ion Chelation | Yes | Yes |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₈H₈N₂S

- Molecular Weight : Approximately 164.22 g/mol

- Structure : The compound features a benzimidazole core substituted with a thione group, which significantly influences its reactivity and biological activities.

Antimicrobial Activity

Research has indicated that derivatives of 2H-benzimidazole-2-thione exhibit significant antimicrobial properties. Studies have demonstrated:

- Inhibition Against Pathogens : Compounds derived from this structure have shown effectiveness against various bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

| Compound | Pathogen | Inhibition Effect |

|---|---|---|

| Compound A | S. aureus | High |

| Compound B | E. coli | Moderate |

| Compound C | P. aeruginosa | Significant |

Antioxidant Properties

The antioxidant potential of 2H-benzimidazole-2-thione derivatives has been explored, suggesting that these compounds can scavenge free radicals and reduce oxidative stress . This property is crucial for developing therapeutic agents aimed at conditions related to oxidative damage.

Anti-inflammatory Effects

Several studies have reported anti-inflammatory activities associated with benzimidazole derivatives. For instance, compounds synthesized from 2H-benzimidazole-2-thione have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in inflammation pathways .

| Compound | COX-1 Inhibition (IC₅₀) | COX-2 Inhibition (IC₅₀) |

|---|---|---|

| Compound D | 0.1664 nM | 0.0370 nM |

| Compound E | 0.2272 nM | 0.0469 nM |

Corrosion Inhibition

2H-benzimidazole-2-thione has been identified as an effective corrosion inhibitor for metals and alloys. Its mechanism involves forming a protective film on metal surfaces, thereby reducing corrosion rates in acidic environments .

Case Study: Corrosion Inhibition in Acidic Media

A study evaluated the efficacy of this compound in various acidic solutions (e.g., HCl, H₂SO₄) and found significant reductions in corrosion rates:

| Environment | Corrosion Rate Reduction (%) |

|---|---|

| 1 M HCl | 85% |

| 1 M H₂SO₄ | 78% |

Biological Mechanisms and Interactions

The interactions of 2H-benzimidazole-2-thione with metabolic enzymes have been studied to understand its pharmacokinetics better. These interactions can modulate metabolic pathways, influencing the efficacy and safety profiles of drugs derived from this compound .

Chemical Reactions Analysis

Alkylation Reactions

The compound undergoes alkylation at the sulfur atom due to the nucleophilic nature of the thione group. Common alkylating agents include:

-

Methyl iodide : Forms 4-methyl-1-(methylthio)-1H-benzimidazole through S-methylation .

-

Ethyl chloroacetate : Produces 1-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone under reflux conditions with triethylamine .

Conditions :

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Methyl iodide | Acetone | Reflux | 68–72 |

| Ethyl chloroacetate | Ethanol | Reflux | 51–55 |

Nucleophilic Substitution Reactions

Reactions with nucleophiles such as cyanide or benzotriazole yield structurally diverse derivatives:

-

Cyanide (CN⁻) : Generates 1,3-bis(cyano-1-ylmethyl)-1,3-dihydro-2H-benzimidazole-2-thione (7e ) via nucleophilic attack at the methylene carbon .

-

Benzotriazole (BtH) : Forms 1,3-bis(1H-1,2,3-benzotriazol-1-ylmethyl)-1,3-dihydro-2H-benzimidazole-2-thione (7f ) with intramolecular hydrogen bonding .

Key Observations :

-

Larger nucleophiles (e.g., t-butanol) lead to complex mixtures due to steric hindrance .

-

Reaction efficiency correlates with nucleophile size and electronic properties.

Cyclization and Intermediate Formation

The compound participates in cyclization reactions via intermediate dithiocarbamate salts. A proposed mechanism involves:

-

Formation of a dithiocarbamate salt (9 ) with carbon disulfide .

-

Sequential nucleophilic attacks to generate intermediates (10 , 11 ) stabilized by S–H···N hydrogen bonds .

-

Cyclization of intermediate 13 to yield benzimidazole-2-thiones, accompanied by H₂S elimination .

Critical Steps :

-

Intramolecular hydrogen bonding directs regioselective cleavage.

-

Oxidation of monosubstituted benzimidazolines (14a–f ) produces stable 1-(alkoxymethyl)-1,3-dihydro-2H-benzimidazoles .

Comparative Reaction Yields

Reaction outcomes vary significantly based on nucleophile and conditions:

| Nucleophile | Product Type | Yield (%) |

|---|---|---|

| Cyanide (CN⁻) | Bis-cyano derivative | 48 |

| Benzotriazole (BtH) | Bis-benzotriazole derivative | 51 |

| Methanol | Mono-alkoxy derivative | 35 |

Data sourced from controlled experiments using inert solvents (e.g., THF) at 60–80°C .

Mechanistic Insights

-

Tautomerism : The thione form (–C=S) predominates over thiol (–C–SH), confirmed by X-ray crystallography .

-

Metal Interactions : Zinc salt formation (e.g., ZnMeMBI) enhances stability, with hydrolysis releasing Zn²⁺ and regenerating the thione .

-

Oxidative Stability : The compound degrades under prolonged oxidative conditions, forming sulfinic acid derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The following table highlights structural differences among benzimidazole-2-thione derivatives:

Physicochemical Properties

The methyl and propyl derivatives exhibit moderate lipophilicity (LogP ~2.7), making them suitable for organic matrices. The zinc salt’s slight water solubility is advantageous for homogeneous dispersion in rubber .

Q & A

Q. What synthetic routes are commonly used to prepare 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-?

The compound is typically synthesized via refluxing substituted benzaldehydes with benzimidazole precursors in polar solvents (e.g., DMSO or DMF) under basic conditions (e.g., anhydrous K₂CO₃ or Na₂CO₃). For example, derivatives are formed by condensing 1,3-dihydro-2H-benzimidazole-2-thione with aldehydes like 4-fluorobenzaldehyde at elevated temperatures (140°C) in the presence of catalysts such as CuI . Alternative methods involve acetic acid or HCl as acidic promoters for cyclization .

Q. How is the structural characterization of this compound performed?

Structural elucidation relies on spectroscopic and crystallographic techniques:

- NMR/FTIR : Confirms functional groups and substitution patterns.

- X-ray crystallography : Utilizes programs like SHELX for small-molecule refinement to determine crystal packing and bond geometries .

- Thermal analysis : Measures decomposition temperatures (>255°C) and solubility profiles (e.g., slight water solubility: 0.238 kg/L at 20°C) .

Q. What biological activities have been reported for this compound and its derivatives?

Benzimidazole-thione derivatives exhibit anti-cancer activity. For instance, metal complexes (e.g., FeJ1, CoJ1, NiJ1) reduce viability in pancreatic cancer cells (Mia-Paca-2) by ~30–50% at 10 μM via MTT assays. Activity varies with substituents: Cu(II) complexes show efficacy even at 1 μM, while Ag(I) derivatives require higher concentrations . Controls like DMSO and paclitaxel validate assay robustness .

Q. What are the key physicochemical properties relevant to experimental handling?

- Solubility : Slightly soluble in water; better in organic solvents (e.g., DMSO, ethanol).

- Stability : Decomposes above 255°C; sensitive to prolonged light/heat exposure.

- Safety : Use PPE (gloves, goggles) due to potential irritancy; store under inert gas to prevent oxidation .

Advanced Research Questions

Q. How can computational methods aid in studying the reactivity of benzimidazole-thione derivatives?

Molecular docking and DFT calculations predict binding affinities to biological targets (e.g., enzymes involved in cancer pathways). For example, derivatives with trifluoromethyl groups show enhanced interactions in silico, guiding synthetic prioritization . Software like AutoDock or Schrödinger Suite models ligand-protein interactions, validated by correlating computational scores with experimental IC₅₀ values .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies (e.g., variable efficacy across cell lines) require:

- Standardized protocols : Uniform cell culture conditions, exposure times (e.g., 48 hours), and controls (e.g., DMSO solvent baselines) .

- Statistical rigor : One-way ANOVA with post-hoc tests (e.g., Dunnett’s) to assess significance (p < 0.05) across replicates .

- Meta-analysis : Compare studies using shared metrics (e.g., IC₅₀) and adjust for variables like metal coordination or substituent electronic effects.

Q. How can synthetic routes be optimized for high-purity yields?

- Catalyst screening : Test Cu(I)/phenanthroline systems to accelerate coupling reactions .

- Solvent optimization : Replace DMF with greener solvents (e.g., ethanol/water mixtures) to reduce toxicity without compromising yield (~92% in DMSO/K₂CO₃) .

- Purification : Employ column chromatography or recrystallization from ethanol to isolate off-white solids with >95% purity .

Q. What role do metal complexes of this compound play in materials science?

The zinc salt (CAS 61617-00-3) acts as an antioxidant in rubber production, preventing oxidative degradation. Methodology:

Q. How is the compound’s endocrine disruption potential assessed?

The U.S. EPA includes it in endocrine disruptor screening programs. Assays include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.